molecular formula C20H17N3O4S B11015923 (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B11015923
M. Wt: 395.4 g/mol
InChI Key: OFMURUFPIWLLLP-WEVVVXLNSA-N
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Description

The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a complex organic molecule that features a combination of aromatic rings, a thiadiazole moiety, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multiple steps:

    Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the benzodioxole and thiadiazole rings: This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired enamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The enamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced enamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress pathways.

    Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Uniqueness : The combination of benzodioxole and thiadiazole rings in a single molecule is relatively rare.
  • Functional Uniqueness : The presence of both an enamide and a methoxybenzyl group provides unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C20H17N3O4S/c1-25-15-6-2-14(3-7-15)11-19-22-23-20(28-19)21-18(24)9-5-13-4-8-16-17(10-13)27-12-26-16/h2-10H,11-12H2,1H3,(H,21,23,24)/b9-5+

InChI Key

OFMURUFPIWLLLP-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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